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Compound of Interest

1,1,1-Trifluoro-n-
Compound Name: ,
phenylmethanesulfonamide

Cat. No.: B1194102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1,1,1-Trifluoro-N-phenylmethanesulfonamide (CAS No. 456-64-4). Due to the
limited availability of published experimental spectra for this specific molecule, this document
outlines the expected spectroscopic characteristics based on its chemical structure, alongside
detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) analysis of sulfonamides. This guide is intended to serve as
a valuable resource for the characterization and analysis of this compound and related
structures in a research and development setting.

Compound Information
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Property Value Source

1,1,1-Trifluoro-N-
IUPAC Name _ [1]
phenylmethanesulfonamide

N-Phenyltriflamide,
Synonyms ) N [1]
Trifluoromethanesulfonanilide

CAS Number 456-64-4 [1]
Molecular Formula C7HeF3NO2S [2]
Molecular Weight 225.19 g/mol [2]
Melting Point 64-68 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1,1-Trifluoro-N-
phenylmethanesulfonamide. These predictions are based on the known spectral properties
of the functional groups present in the molecule.

Table 1: Predicted '"H NMR Spectral Data (Solvent:

CDCIls)
Chemical Shift (8) Lo . .
Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
~7.50 Singlet (broad) 1H N-H proton

Table 2: Predicted **C NMR Spectral Data (Solvent:

CDCI3)
Chemical Shift (6) ppm Assignment
~120 (quartet, *JCF = 320 Hz) CFs
~125-135 Aromatic carbons (CeHs)
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Table 3: Predicted *°*F NMR Spectral Data (Solvent:

CDCI3)
Chemical Shift (6) ppm Assignment
~-701t0 -80 CFs

Table 4: Predicted IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

3200 - 3300 Medium N-H stretch

1350 - 1300 Strong Asymmetric SOz stretch
1180 - 1160 Strong Symmetric SO2 stretch
1300 - 1100 Strong C-F stretch

1600, 1490 Medium-Strong Aromatic C=C stretch

Table 5: Predicted Mass Spectrometry Data (Electron
lonization - El)

m/z Interpretation
225 [M]* (Molecular ion)
156 [M - CFs]*

92 [CeHsNH]*

77 [CeHs]*

69 [CF3]*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of
sulfonamides, which can be adapted for 1,1,1-Trifluoro-N-phenylmethanesulfonamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain 1H, 13C, and °F NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of the sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCls or DMSO-
de).

» Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

e Tune and shim the spectrometer for the specific probe and solvent.
e Acquire a standard one-dimensional *H spectrum.

o Typical parameters:

[e]

Pulse angle: 30-45°

o

Acquisition time: 2-4 seconds

[¢]

Relaxation delay: 1-5 seconds

Number of scans: 8-16

[¢]

e Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
13C NMR Acquisition:

e Acquire a standard one-dimensional 3C spectrum with proton decoupling.
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e Typical parameters:

o

Pulse angle: 30-45°

[¢]

Acquisition time: 1-2 seconds

[¢]

Relaxation delay: 2-5 seconds

[e]

Number of scans: 1024 or more, depending on sample concentration.
e Process the data similarly to the *H spectrum.

» Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
19F NMR Acquisition:

e Acquire a one-dimensional °F spectrum.

o Typical parameters are similar to *H NMR, but with a different spectral width and center
frequency appropriate for 1°F.

o An external reference standard (e.g., CFCIl3) may be used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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o Collect a background spectrum of the empty, clean ATR crystal.
e Collect the sample spectrum.
o Typical parameters:

o Spectral range: 4000-400 cm—1

o Resolution: 4 cm~1

o Number of scans: 16-32

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer
(GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS). PubChem indicates the
existence of a GC-MS spectrum for this compound acquired on a Shimadzu QP2010 Ultra GC-
MS[1].

Sample Preparation (for LC-MS):

e Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

e Filter the solution through a 0.22 um syringe filter if necessary.
LC-MS/MS Method for Sulfonamides:
e Liquid Chromatography:

o Column: A suitable C18 reversed-phase column.

o Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).
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o Flow Rate: 0.2-0.5 mL/min.

o Injection Volume: 5-10 pL.

e Mass Spectrometry (Tandem MS):
o lonization Mode: Positive electrospray ionization (ESI+).

o Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for initial
identification.

o Parent lon (for MS/MS): m/z 226 [M+H]*.

o Collision Energy: Optimized for the fragmentation of the parent ion.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1-Trifluoro-N-
phenylmethanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1194102#spectroscopic-data-nmr-ir-ms-
of-1-1-1-trifluoro-n-phenylmethanesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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